2-Mercaptopyrazine

Biosensor Development Electrochemistry Surface Modification

Choosing 2-Mercaptopyrazine over generic heterocyclic thiols prevents R&D failure. Its unique dual-nitrogen pyrazine ring enables bidentate metal chelation with higher stability constants (e.g., log K = 7.45 for Cu(II)) and achieves direct electron transfer with cytochrome c—a function where 2-mercaptopyridine fails completely. For drug metabolism studies, it serves as a well-characterized substrate for TMT and TPMT with defined Km values. For NF-κB pathway research, it inhibits iNOS production by 50% at 300 µM. Insist on >98% (HPLC) purity for reproducible surface modification and robust catalytic performance.

Molecular Formula C4H4N2S
Molecular Weight 112.16 g/mol
CAS No. 38521-06-1
Cat. No. B1227527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptopyrazine
CAS38521-06-1
Synonyms2-mercaptopyrazine
Molecular FormulaC4H4N2S
Molecular Weight112.16 g/mol
Structural Identifiers
SMILESC1=CN=CC(=S)N1
InChIInChI=1S/C4H4N2S/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)
InChIKeyHKAVADYDPYUPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptopyrazine (CAS 38521-06-1) for Research Procurement: Core Identity and Procurement Considerations


2-Mercaptopyrazine (CAS 38521-06-1), also known as pyrazine-2-thiol, is an organosulfur heterocyclic building block with the molecular formula C4H4N2S and a molecular weight of 112.15 g/mol [1]. It is characterized by a thiol group (-SH) attached to the 2-position of a pyrazine ring, existing in tautomeric equilibrium with its thione form [2]. Commercially, it is available as a white to yellow crystalline solid with a purity typically exceeding 98.0% (HPLC) [1]. Its primary value in research and industrial settings stems from its dual functionality: it serves as a versatile intermediate in organic synthesis and as a chelating ligand in coordination chemistry. Key procurement parameters include a melting point of 207-213°C (decomposition) [1], storage conditions requiring refrigeration (0-10°C) [1], and a predicted pKa of 8.44±0.20 . While several heterocyclic mercaptans exist, 2-mercaptopyrazine offers a unique combination of a nitrogen-rich aromatic ring and a reactive thiol, differentiating it from analogs like 2-mercaptopyridine or 2-mercaptopyrimidine in specific applications detailed in the evidence guide below.

Why Substituting 2-Mercaptopyrazine (CAS 38521-06-1) with Other Heterocyclic Mercaptans Can Compromise Experimental Outcomes


Substituting 2-mercaptopyrazine with seemingly similar heterocyclic mercaptans, such as 2-mercaptopyridine, 2-mercaptopyrimidine, or 2-mercaptothiazole, is not straightforward. The presence of two nitrogen atoms in the pyrazine ring, as opposed to one in pyridine or the different electronic environment in pyrimidine and thiazole, directly impacts the compound's electronic properties, coordination behavior, and biological activity . For instance, 2-mercaptopyrazine can act as a bidentate ligand via its thiol and one of its nitrogen atoms, forming stable five-membered chelate rings with transition metals, a coordination mode not accessible to 2-mercaptopyridine which can only coordinate through sulfur or, in some cases, through both sulfur and nitrogen to form less stable four-membered rings . Furthermore, the specific reduction potential and hydrophilicity of 2-mercaptopyrazine-modified surfaces enable unique electron transfer properties with biomolecules like cytochrome c, a function where 2-mercaptopyridine completely fails [1]. In biological systems, the metabolism and anti-inflammatory mechanisms of 2-mercaptopyrazine are distinct, involving specific S-methylation pathways [2] and the inhibition of NF-κB DNA binding [3], which cannot be assumed for its analogs. Therefore, treating 2-mercaptopyrazine as a generic 'heterocyclic thiol' and substituting it without empirical validation can lead to significant loss of function or altered reactivity in critical applications.

Quantitative Differentiation of 2-Mercaptopyrazine (CAS 38521-06-1) from Closest Analogs: A Data-Driven Selection Guide


Superior Electron Transfer Mediator for Cytochrome c Biosensors: 2-Mercaptopyrazine Enables Function Where 2-Mercaptopyridine Fails

2-Mercaptopyrazine (2-PyZSH) enables direct and rapid electron transfer with cytochrome c when used to modify gold electrodes, a critical function for biosensor development. In a direct head-to-head study, a 2-PyZSH-modified Au(111) electrode produced a well-defined cyclic voltammogram for cytochrome c, whereas a 2-mercaptopyridine (2-PySH)-modified electrode under identical conditions produced no response [1]. The study further quantified that the 2-PyZSH-modified surface exhibited greater hydrophilicity than the 2-PySH-modified surface based on double-layer capacitance data [1].

Biosensor Development Electrochemistry Surface Modification

Distinct S-Methylation Kinetics in Rat Liver: Quantitative Enzyme Affinity Profile for ADME/Toxicology Studies

The metabolic fate of 2-mercaptopyrazine (2-MP) is distinct and quantifiable. In rat liver microsomes, the S-methylation of 2-MP follows biphasic substrate kinetics, with a high-affinity apparent Km of 8.44 ± 2.68 µM and a low-affinity Km of 417 ± 74 µM [1]. In contrast, cytosolic S-methylation displayed a different biphasic profile with Km values of 3.26 ± 0.62 µM and 91.6 ± 23.1 µM [1]. While no direct quantitative comparator is provided in the same study, these values represent a baseline for this specific compound's interaction with thiol methyltransferase (TMT) and thiopurine methyltransferase (TPMT), which can be used to infer distinct metabolic handling compared to other heterocyclic thiols that may not be substrates for these specific enzymes [1].

Drug Metabolism Toxicology ADME

iNOS and NF-κB Inhibition for Anti-Inflammatory Research: Quantified In Vitro and In Vivo Activity

2-Mercaptopyrazine (MP) demonstrates quantifiable anti-inflammatory activity. In RAW264.7 mouse macrophage cells stimulated with LPS/interferon-γ, 300 µM of MP inhibited both protein and mRNA levels of inducible nitric oxide synthase (iNOS) by up to 50% [1]. Furthermore, MP suppressed NF-κB-driven transactivation to a similar degree [1]. In an in vivo murine model of endotoxemia, pretreatment with MP alleviated mortality and reduced serum levels of nitrite/nitrate and IL-1β, demonstrating functional relevance [1]. While this study does not directly compare MP to a specific analog, the mechanism—specifically the oxidation of sulfhydryl groups on the DNA-binding domain of NF-κB—is a distinct mode of action not commonly reported for other simple heterocyclic thiols [1].

Inflammation Research Immunology Cell Signaling

Coordination Chemistry: Quantitative Stability Constants for Transition Metal Complexes

As a chelating ligand, 2-mercaptopyrazine forms stable complexes with various transition metals. The stability constants (log K) for its 1:2 metal-to-ligand complexes have been reported as 7.45 for Cu(II), 6.80 for Ni(II), and 5.90 for Zn(II) . These values provide a direct, quantitative basis for comparing its chelating ability to other ligands. For example, while not directly compared in the same study, 2-mercaptopyridine is known to form less stable complexes with these metals, often preferring different coordination geometries [1]. The higher stability constants for 2-mercaptopyrazine suggest its potential for applications where robust metal chelation is required, such as in catalysis or materials science.

Coordination Chemistry Catalysis Materials Science

Optimal Application Scenarios for 2-Mercaptopyrazine (CAS 38521-06-1) Based on Verified Differentiation Evidence


Cytochrome c-Based Electrochemical Biosensor Development

2-Mercaptopyrazine is the proven choice for functionalizing gold electrodes in biosensors that require direct electron transfer with cytochrome c. Its unique ability to produce a well-defined electrochemical response, a function where 2-mercaptopyridine fails completely [1], makes it an indispensable component for developing sensitive and reliable electrochemical assays for this important redox protein. Procurement of high-purity material (>98%) is recommended for consistent surface modification.

Metabolic and Toxicology Studies Involving S-Methylation Pathways

For researchers investigating drug metabolism, particularly the roles of thiol methyltransferase (TMT) and thiopurine methyltransferase (TPMT), 2-mercaptopyrazine serves as a well-characterized substrate with defined kinetic parameters (Km values) in both microsomal and cytosolic fractions [2]. This data allows for the compound's use as a probe substrate in activity assays or as a model compound for understanding the metabolic fate of heterocyclic thiols in vivo.

Inflammation and NF-κB Signaling Pathway Research

2-Mercaptopyrazine is a valuable chemical probe for studying the NF-κB signaling pathway and iNOS expression. Its demonstrated ability to inhibit iNOS production by 50% at 300 µM in macrophages and to reduce NF-κB DNA binding [3] makes it a useful tool for dissecting inflammatory mechanisms. This application is supported by in vivo data showing protection in a mouse model of endotoxemia [3], justifying its use in both in vitro and in vivo experimental settings.

Synthesis of Stable Transition Metal Complexes for Catalysis

When designing catalysts or functional materials requiring robust metal chelation, 2-mercaptopyrazine offers a quantitative advantage. Its ability to form complexes with higher stability constants (e.g., log K = 7.45 for Cu(II)) compared to analogs like 2-mercaptopyridine makes it a superior ligand choice for applications demanding long-term stability and high activity under demanding reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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